molecular formula C26H23NO4 B13504757 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

Cat. No.: B13504757
M. Wt: 413.5 g/mol
InChI Key: DHUWSSROAKNHLU-UHFFFAOYSA-N
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Description

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, a tetrahydroquinoline ring, and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid typically involves multiple steps. One common method starts with the protection of the amine group using the Fmoc group. This is followed by the formation of the tetrahydroquinoline ring through a series of cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesizers and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as chromatography and recrystallization are employed to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group can facilitate binding to proteins and enzymes, while the tetrahydroquinoline ring can interact with various biological pathways. These interactions can modulate the activity of enzymes and receptors, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the tetrahydroquinoline ring, in particular, differentiates it from other Fmoc-protected compounds and enhances its potential for diverse applications .

Properties

Molecular Formula

C26H23NO4

Molecular Weight

413.5 g/mol

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonyl)-2-methyl-3,4-dihydro-2H-quinoline-6-carboxylic acid

InChI

InChI=1S/C26H23NO4/c1-16-10-11-17-14-18(25(28)29)12-13-24(17)27(16)26(30)31-15-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-9,12-14,16,23H,10-11,15H2,1H3,(H,28,29)

InChI Key

DHUWSSROAKNHLU-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(N1C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C=CC(=C2)C(=O)O

Origin of Product

United States

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